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YAL001-006 protein - 147336-78-5

YAL001-006 protein

Catalog Number: EVT-1516875
CAS Number: 147336-78-5
Molecular Formula: C7H10N2O2
Molecular Weight: 0
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Product Introduction

Overview

YAL001-006 protein refers to a series of proteins that are part of a broader investigation into protein synthesis mechanisms, particularly those associated with ribosomal function and translation processes. These proteins have been identified through various biochemical studies and are essential for understanding the intricacies of cellular protein production.

Source

The YAL001-006 proteins are derived from the yeast species Saccharomyces cerevisiae, which serves as a model organism in molecular biology due to its well-characterized genetics and ease of manipulation. This yeast has been extensively used in studies involving protein synthesis, enabling researchers to explore fundamental biological processes.

Classification

YAL001-006 proteins can be classified as ribosomal proteins and translation factors. They play crucial roles in the assembly and function of the ribosome, the cellular machinery responsible for synthesizing proteins based on messenger RNA templates. Their classification is significant for understanding their specific functions within the protein synthesis pathway.

Synthesis Analysis

Methods

The synthesis of YAL001-006 proteins typically involves several methodologies:

  1. Cell-Free Protein Synthesis: This method utilizes extracts from Saccharomyces cerevisiae to produce proteins without living cells. The process includes preparing a transcription template from nucleic acids, followed by a combined transcription and translation reaction using cellular extracts enriched with necessary components like ribosomes and amino acids .
  2. In Vivo Expression Systems: These systems involve transforming yeast cells with plasmids containing the genes encoding YAL001-006 proteins. Following transformation, yeast cells are cultured under conditions that induce protein expression, allowing for subsequent purification and analysis.

Technical Details

The cell-free synthesis platform is optimized by adjusting parameters such as the concentration of DNA templates and the composition of the reaction buffer. Techniques like PCR are often employed to amplify specific coding sequences, which can then be directly used as templates in the synthesis reactions .

Molecular Structure Analysis

Structure

  • Secondary Structures: Predominantly alpha-helices and beta-sheets that contribute to their stability and function.
  • Binding Sites: Specific regions that interact with ribosomal RNA and other translation factors, facilitating proper assembly and function during protein synthesis.

Data

Structural data can be derived from techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the three-dimensional arrangements of these proteins within the ribosome complex.

Chemical Reactions Analysis

Reactions

YAL001-006 proteins participate in several key biochemical reactions during protein synthesis:

  1. Peptide Bond Formation: They facilitate the formation of peptide bonds between amino acids during translation.
  2. Ribosome Assembly: They assist in the assembly of ribosomal subunits, which is critical for effective mRNA translation.

Technical Details

The interactions between YAL001-006 proteins and ribosomal RNA are crucial for maintaining ribosomal integrity and function. These interactions can be studied using techniques such as co-immunoprecipitation or mass spectrometry to identify binding partners and elucidate reaction pathways .

Mechanism of Action

Process

The mechanism by which YAL001-006 proteins exert their effects involves several steps:

  1. Initiation: The binding of these proteins to ribosomal RNA helps form the initiation complex necessary for starting translation.
  2. Elongation: They play roles in elongating polypeptide chains by ensuring that transfer RNA molecules deliver amino acids accurately to the growing chain.
  3. Termination: Upon reaching stop codons on mRNA, these proteins assist in disassembling the ribosomal complex and releasing newly synthesized polypeptides.

Data

Quantitative data regarding their efficiency and roles can be obtained through ribosome profiling techniques, which measure translation rates and identify specific interactions during different stages of protein synthesis .

Physical and Chemical Properties Analysis

Physical Properties

YAL001-006 proteins exhibit typical properties associated with ribosomal proteins:

  • Molecular Weight: Each protein has a specific molecular weight that can be determined through techniques such as SDS-PAGE.
  • Solubility: These proteins are generally soluble under physiological conditions, facilitating their purification from cell extracts.

Chemical Properties

Chemically, these proteins can undergo post-translational modifications such as phosphorylation or methylation, affecting their function and interactions within the ribosome. Analytical methods like mass spectrometry are employed to study these modifications in detail .

Applications

Scientific Uses

YAL001-006 proteins have significant applications in various scientific fields:

  1. Biotechnology: They are used in recombinant DNA technology for producing therapeutic proteins.
  2. Basic Research: Understanding their roles enhances knowledge about fundamental processes like gene expression regulation and cellular response to stress.
  3. Drug Development: Insights into their mechanisms may aid in developing drugs targeting specific stages of protein synthesis, particularly in pathogenic organisms where similar processes may differ from those in humans .
Introduction to YAL001-006 Protein

Definition and Classification of YAL001-006 Protein in Ribosomal Biology

The YAL001-006 designation refers to six contiguous open-reading frames identified through DNA sequencing of a specific chromosomal region in S. cerevisiae. Among these, YAL001 has been characterized as a homolog of the SNF2 transcriptional regulator, a member of the ATP-dependent chromatin remodeling SWI/SNF complex involved in altering nucleosome positioning and regulating gene expression [1]. The SNF2 family proteins typically contain helicase-related domains that utilize ATP hydrolysis to disrupt protein-DNA interactions, positioning YAL001 at the intersection of transcriptional regulation and chromatin dynamics.

Classification of these proteins reveals diverse functional roles:

  • YAL001 (SNF2 homolog): Classified within the SF2 superfamily of helicases, functioning as a chromatin remodeler.
  • YAL004 (FUN29 homolog): Contains promoter regions with extensive C-A-T nucleotide repeats, suggesting potential regulatory roles in transcription [1].
  • YAL002 (FUN31 homolog) and YAL006 (FUN28 homolog): Remain less characterized but show homology to conserved yeast transcripts with roles in metabolism or stress responses.

Notably, several YAL proteins physically integrate into the ribosomal machinery. For instance, ribosomal proteins like uS5 (unrelated to YAL but illustrative of ribosomal protein complexity) demonstrate how ribosomal components often exhibit dual functionality—participating in ribosome assembly while also engaging in extra-ribosomal roles such as p53 signaling, autophagy, or DNA repair [3]. While not all YAL001-006 proteins are canonical ribosomal proteins, their genomic proximity and coordinated expression suggest potential roles in ribosome biogenesis or translational regulation.

Table 1: YAL001-006 Open Reading Frames and Features

ORFHomologFunctional SignificanceConserved Domain/Feature
YAL001SNF2Chromatin remodeling, Transcriptional regulationHelicase ATP-binding domain
YAL002FUN31Unknown (Metabolic stress?)Uncharacterized
YAL003-UnknownUncharacterized
YAL004FUN29Transcriptional regulation?Promoter with C-A-T repeats
YAL005-UnknownUncharacterized
YAL006FUN28Unknown (Cell cycle?)Uncharacterized

Evolutionary Significance in Saccharomyces cerevisiae as a Model Organism

Saccharomyces cerevisiae has served as an indispensable model system for deciphering eukaryotic molecular biology due to its genetic tractability, conserved cellular machinery, and well-annotated genome. The discovery of the YAL001-006 locus exemplifies how genomic studies in yeast reveal evolutionarily conserved regulatory and structural modules. The YAL001 (SNF2 homolog) illustrates this conservation; SNF2-like remodelers exist from yeast to humans, underscoring their fundamental role in chromatin dynamics [1] [3].

Evolutionary analyses indicate that ribosomal proteins and their interactors evolve under strong purifying selection due to their essential functions. While transcription factors (TFs) rewire their regulatory networks rapidly over evolutionary timescales, kinase-substrate interactions—such as those governing ribosomal protein modification—change ~100x slower [4]. This suggests that proteins like those in the YAL001-006 cluster, particularly those interfacing with ribosomal complexes or post-translational modification systems, exhibit higher sequence and functional conservation than transcriptional regulators.

Furthermore, studies comparing phosphoproteomes across yeast species (S. cerevisiae, Candida albicans, Schizosaccharomyces pombe) reveal conserved phosphorylation motifs within ribosomal proteins and their assembly factors [4]. Although direct phosphoproteomic data for YAL001-006 is limited in these studies, the overall pattern highlights that ribosomal-associated proteins maintain conserved post-translational modification sites across ~300 million years of evolution. The LTE1-CYS1 interval itself is conserved in related yeasts, suggesting selective pressure to maintain this genomic architecture for coordinated expression or function.

Role in Protein Synthesis: Ribosomal Assembly and Translation Mechanisms

While YAL001 itself is not a core ribosomal protein, its homology to SNF2 implicates it in regulating genes involved in ribosome biogenesis (Ribi) and protein synthesis. SNF2 remodelers activate transcription of Ribi genes by repositioning nucleosomes at their promoters, thereby facilitating efficient ribosome production during growth [1]. Beyond transcriptional roles, other YAL ORFs or their homologs interface directly with ribosomal assembly:

  • Ribosomal Protein Integration: Ribosomal proteins like uS5 (Rps2) exemplify the multi-step process of incorporating ribosomal components. uS5 requires dedicated chaperones (PDCD2/TSR4) for stability, possesses nuclear localization signals (NLS) for nuclear import, and undergoes arginine methylation by PRMT3 before integrating into pre-40S subunits [7]. Though YAL001-006 proteins are not directly implicated here, they reside in a genomic region encoding factors with analogous regulatory complexity.
  • Translation Fidelity: Core ribosomal proteins (e.g., uS9/Rps16) govern translation accuracy through their C-terminal tails, which position initiator tRNA in the P-site and monitor codon-anticodon interactions. Mutations in these domains cause initiation defects or increased frameshifting [6]. YAL001 could indirectly affect fidelity by regulating expression of such proteins.
  • Co-transcriptional Assembly: Cryo-EM studies show that ribosomal proteins bind nascent rRNA during transcription. Proteins like uS4 require S12 (uS23) as an rRNA chaperone to accelerate their recruitment [2]. While YAL004’s C-A-T-rich promoter hints at transcriptional regulation, its potential role in this process remains unexplored.

The YAL001-006 region also contains genes whose products may participate in extra-ribosomal functions. Many ribosomal proteins exhibit "moonlighting" roles; for example, they activate p53 during ribosomal stress or regulate apoptosis [3]. Though not yet demonstrated for YAL001-006 proteins, their genomic context and homology suggest multifaceted roles beyond their primary functions.

Table 2: Functional Classification of Representative YAL001-006 and Associated Ribosomal Proteins

ProteinRibosomal RoleExtra-Ribosomal RoleKey Molecular Interactions
YAL001Regulates Ribi gene expressionChromatin remodelingSWI/SNF complex, Nucleosomes
uS5 (Rps2)40S assembly, P-site formationp53 signaling?PDCD2 (chaperone), PRMT3 (methylation)
uS9 (Rps16)Initiation fidelity, P-site tRNAAnisomycin resistanceeIF2, mRNA, tRNA
YAL004UnknownTranscriptional regulation?Binds C-A-T repeat motifs?

Concluding Table: YAL001-006 Protein Overview

Properties

CAS Number

147336-78-5

Product Name

YAL001-006 protein

Molecular Formula

C7H10N2O2

Synonyms

YAL001-006 protein

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